![molecular formula C18H19NO2 B3122880 1-(4-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303987-99-7](/img/structure/B3122880.png)
1-(4-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzazepinone ring, which is a seven-membered ring containing two nitrogen atoms and one ketone functional group. Attached to this ring would be a 4-methoxybenzyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the ketone group could potentially be involved in reactions with nucleophiles, while the methoxy group could undergo reactions involving the cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar ketone and methoxy groups could impact its solubility in different solvents .Scientific Research Applications
Pharmaceutical Intermediates
1-(4-Methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one serves as a pharmaceutical intermediate. It plays a crucial role in the synthesis of other compounds, especially in drug development. Researchers use it to create novel molecules with potential therapeutic effects. Its structural features make it valuable for designing new drugs targeting specific biological pathways or receptors .
Proteomics Research
In proteomics studies, scientists investigate the structure, function, and interactions of proteins. 1-(4-Methoxybenzyl)piperazine (a derivative of the compound) has been employed in proteomics research. Researchers use it to modify proteins or peptides for various analytical techniques, such as mass spectrometry. Understanding protein behavior is essential for drug discovery and disease mechanisms .
Antidiabetic Drug Development
Diabetes mellitus is a prevalent endocrine disorder. Researchers explore heterocyclic compounds for potential antidiabetic properties. Piperazine derivatives, including 1-(4-methoxybenzyl)piperazine, have been investigated. While more research is needed, these compounds show promise in managing blood glucose levels and improving insulin sensitivity .
Neuropharmacology
Given its benzazepine scaffold, this compound may have implications in neuropharmacology. Researchers study its effects on neurotransmitter systems, neuronal receptors, and neurodegenerative diseases. Investigating its interactions with serotonin, dopamine, and other neurotransmitters could reveal therapeutic opportunities .
Chemical Biology
Chemical biologists use 1-(4-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one to probe biological processes. By modifying its structure, they can create chemical tools to investigate specific cellular pathways or protein functions. These tools help unravel complex biological mechanisms .
Organic Synthesis
Beyond pharmaceutical applications, this compound contributes to organic synthesis. Chemists utilize it as a building block to construct more intricate molecules. Its reactivity and stability make it valuable for creating diverse chemical libraries for drug screening and other research purposes .
Mechanism of Action
Target of Action
The compound 1-(4-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, also known as 1-[(4-methoxyphenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to its therapeutic potential against AD.
Pharmacokinetics
Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (adme) properties . These properties significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of AD. It prevents Aβ formation, a key feature of AD pathophysiology, and reduces the levels of phosphorylated tau . These actions contribute to its potential as a therapeutic strategy against AD.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-16-11-9-14(10-12-16)13-19-17-7-3-2-5-15(17)6-4-8-18(19)20/h2-3,5,7,9-12H,4,6,8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPOXVMDEZLNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159509 | |
Record name | 1,3,4,5-Tetrahydro-1-[(4-methoxyphenyl)methyl]-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818805 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303987-99-7 | |
Record name | 1,3,4,5-Tetrahydro-1-[(4-methoxyphenyl)methyl]-2H-1-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303987-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4,5-Tetrahydro-1-[(4-methoxyphenyl)methyl]-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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